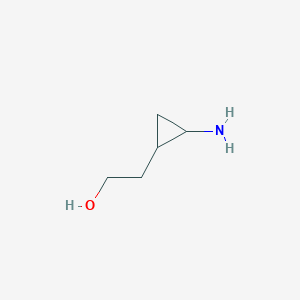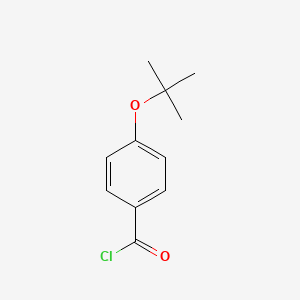
2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline is a heterocyclic compound with the molecular formula C11H14N2O2S. This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline typically involves the reaction of 2-amino-2-oxazoline with p-methoxyphenylthiomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the oxazoline ring and the methoxyphenyl group allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxazoline ring.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but lacks the oxazoline ring.
Uniqueness
2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline is unique due to the combination of the oxazoline ring and the methoxyphenyl group attached via a sulfur atom. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propriétés
Numéro CAS |
50510-13-9 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2S/c1-14-8-2-4-10(5-3-8)16-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13) |
Clé InChI |
HZTUFMXXIKGMQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC2CN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


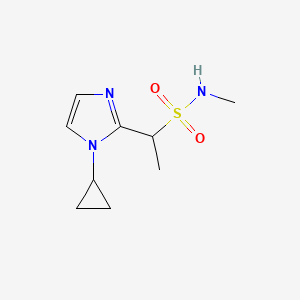
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
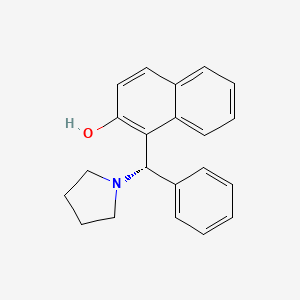
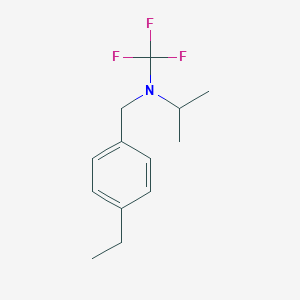
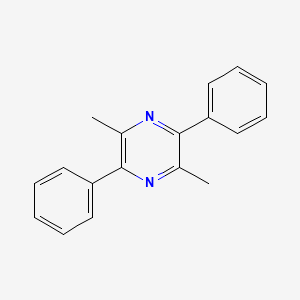
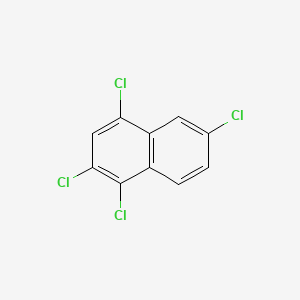
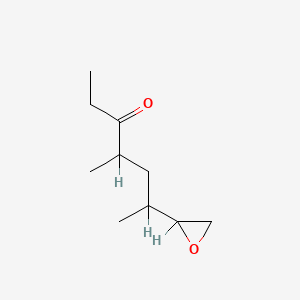
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)

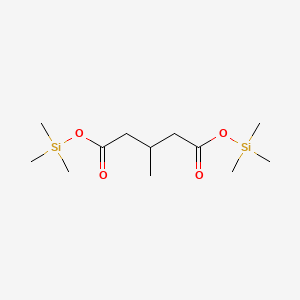
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
